
(2R)-2-phenylhexane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-phenylhexane-1,2-diol is an organic compound with a chiral center, making it an optically active molecule. This compound is characterized by the presence of a phenyl group attached to the second carbon of a hexane chain, which also bears two hydroxyl groups. The stereochemistry of the molecule is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenylhexane-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-phenylhexane-1,2-dione using chiral catalysts. This method ensures the selective formation of the (2R) enantiomer. Another method involves the resolution of racemic mixtures of 2-phenylhexane-1,2-diol using chiral resolving agents.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale asymmetric reduction processes. These processes employ chiral catalysts and are optimized for high yield and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure the selective production of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-phenylhexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: 2-phenylhexane-1,2-dione or 2-phenylhexanoic acid.
Reduction: 2-phenylhexane.
Substitution: 2-phenylhexane-1,2-dichloride or 2-phenylhexane-1,2-dibromide.
Applications De Recherche Scientifique
(2R)-2-phenylhexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (2R)-2-phenylhexane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-phenylhexane-1,2-diol: The enantiomer of (2R)-2-phenylhexane-1,2-diol with different spatial arrangement.
2-phenylhexane-1,2-dione: The oxidized form of the compound.
2-phenylhexanoic acid: The carboxylic acid derivative.
Uniqueness
This compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can lead to different biological activities and interactions compared to its (2S) enantiomer. The presence of both hydroxyl groups and a phenyl group also makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
183201-35-6 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(2R)-2-phenylhexane-1,2-diol |
InChI |
InChI=1S/C12H18O2/c1-2-3-9-12(14,10-13)11-7-5-4-6-8-11/h4-8,13-14H,2-3,9-10H2,1H3/t12-/m0/s1 |
Clé InChI |
IMENUYZRCQHBOW-LBPRGKRZSA-N |
SMILES isomérique |
CCCC[C@](CO)(C1=CC=CC=C1)O |
SMILES canonique |
CCCCC(CO)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
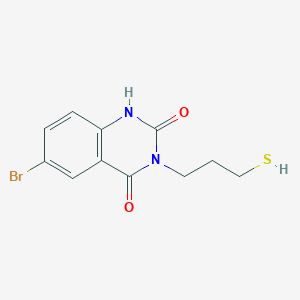

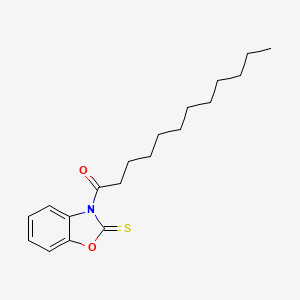
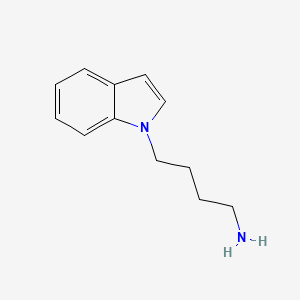
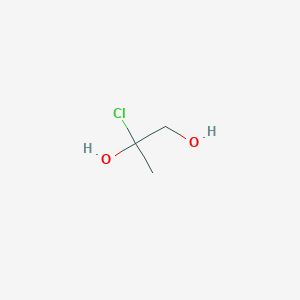
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
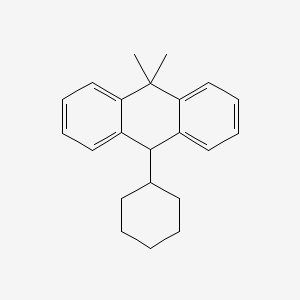
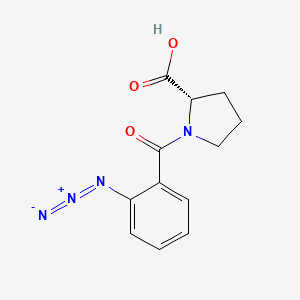
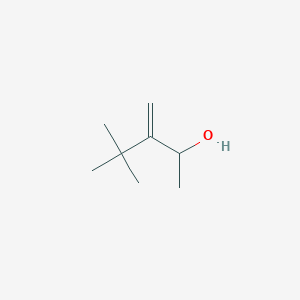
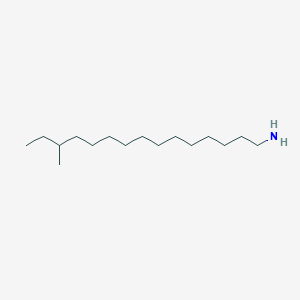
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)
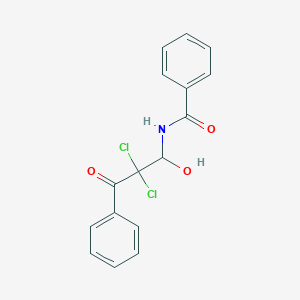
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
